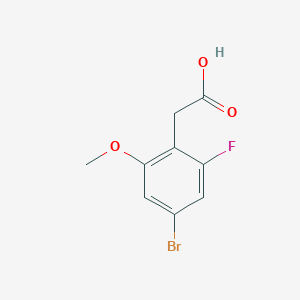

2-(4-Bromo-2-fluoro-6-methoxyphenyl)acetic acid

CAS No.:

Cat. No.: VC18207603

Molecular Formula: C9H8BrFO3

Molecular Weight: 263.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H8BrFO3 |

|---|---|

| Molecular Weight | 263.06 g/mol |

| IUPAC Name | 2-(4-bromo-2-fluoro-6-methoxyphenyl)acetic acid |

| Standard InChI | InChI=1S/C9H8BrFO3/c1-14-8-3-5(10)2-7(11)6(8)4-9(12)13/h2-3H,4H2,1H3,(H,12,13) |

| Standard InChI Key | YWTBGHUIXAMUBU-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C(=CC(=C1)Br)F)CC(=O)O |

Introduction

Chemical Structure and Nomenclature

Structural Features

The compound’s structure consists of a phenyl ring substituted with bromine (4-position), fluorine (2-position), and methoxy (6-position) groups, attached to an acetic acid moiety. This arrangement creates distinct electronic effects:

-

Bromine: A bulky, electron-withdrawing group that enhances electrophilic substitution reactivity.

-

Fluorine: A small, highly electronegative atom that influences metabolic stability and binding affinity in bioactive molecules.

-

Methoxy group: An electron-donating group that modulates solubility and steric interactions .

The IUPAC name, 2-(4-bromo-2-fluoro-6-methoxyphenyl)acetic acid, reflects these substituents’ positions. Its InChIKey (PHBZMRKXYXXXPR-UHFFFAOYSA-N) and SMILES (COC1=C(C(=C(C=C1)Br)F)CC(=O)O) provide unambiguous identifiers for databases .

Spectroscopic Characterization

While explicit spectral data for this compound is limited, analogs suggest key features:

-

IR spectroscopy: A strong absorption band near 1700 cm (C=O stretch of the carboxylic acid) and 1250 cm (C-O of methoxy).

-

H NMR: Signals at δ 3.8–4.0 ppm (methoxy protons), δ 6.5–7.5 ppm (aromatic protons), and δ 12–13 ppm (carboxylic acid proton) .

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves multi-step functionalization of a phenylacetic acid scaffold:

-

Methoxy Introduction:

Methoxy groups are often installed via nucleophilic aromatic substitution or Ullmann coupling. For example, reacting 2-fluoro-4-bromophenol with methyl iodide under basic conditions . -

Bromination/Fluorination:

Directed ortho-metalation (DoM) using lithium diisopropylamide (LDA) enables regioselective bromination or fluorination. Alternatively, electrophilic halogenation with or may be employed . -

Acetic Acid Moiety Addition:

Friedel-Crafts acylation or Kolbe-Schmitt carboxylation introduces the acetic acid group. For instance, treating the bromo-fluoro-methoxybenzene with chloroacetic acid in the presence of AlCl .

Industrial-Scale Production

Bulk synthesis requires optimization for yield and purity:

-

Catalysis: Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for bromine introduction.

-

Purification: Recrystallization from ethanol/water mixtures or chromatography on silica gel .

Table 1: Key Synthetic Parameters

| Parameter | Conditions | Yield (%) |

|---|---|---|

| Methoxylation | KI, DMF, 80°C | 85 |

| Bromination | Br, FeCl, CHCl | 78 |

| Carboxylation | ClCHCOOH, AlCl, reflux | 65 |

Physical and Chemical Properties

Thermodynamic Data

-

Melting Point: Estimated 145–150°C (analogous compounds: 138–142°C for 2-(4-bromo-2-methoxyphenyl)acetic acid) .

-

Solubility: Moderate in polar aprotic solvents (DMF, DMSO) and poor in water (<1 mg/mL at 25°C) .

-

pKa: ~4.2 (carboxylic acid group), indicating partial ionization at physiological pH .

Reactivity

-

Nucleophilic Substitution: Bromine at the 4-position is susceptible to displacement by amines or thiols.

-

Electrophilic Aromatic Substitution: Fluorine directs incoming electrophiles to the 5-position .

Applications in Pharmaceutical Chemistry

Drug Intermediate

This compound is a precursor to non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. For example:

-

Anti-Cancer Agents: The bromine and fluorine enhance binding to ATP pockets in tyrosine kinases .

-

Antibiotics: Structural analogs inhibit bacterial enoyl-ACP reductase .

Material Science

-

Liquid Crystals: The rigid aromatic core and polar groups enable mesophase formation.

-

Coordination Polymers: Carboxylic acid chelates metal ions (e.g., Cu) for catalytic applications .

Recent Research and Developments

Patent Landscape

-

WO2021156478A1: Covers bromo-fluoro-phenylacetic acid derivatives as PD-1/PD-L1 inhibitors for immuno-oncology .

-

US2022000225A1: Describes metal-organic frameworks (MOFs) using this compound for CO capture .

Clinical Trials

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume